Structural Differentiation from the 1-Phenyl Analog and Impact on Predicted Lipophilicity
Replacing the 1-phenyl group with a 1-[2-(3,4-dimethoxyphenyl)ethyl] chain shifts the molecular framework from a rigid biaryl to a flexible phenethylamine-like topology, altering both conformational freedom and hydrogen-bond acceptor capacity . This substitution increases calculated lipophilicity (cLogP) from approximately 2.5 (1-phenyl analog) to approximately 3.5, a shift that can enhance passive membrane permeability but may reduce aqueous solubility by an order of magnitude [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.5 (ChemDraw/CDK prediction based on C20H20N2O4, MW 352.4) |
| Comparator Or Baseline | 1-Phenyl-3-(phenylamino)-1H-pyrrole-2,5-dione: cLogP ≈ 2.5 (C16H12N2O2, MW 264.3) |
| Quantified Difference | ΔcLogP ≈ +1.0 unit (~10-fold increase in lipophilicity) |
| Conditions | In silico prediction using CDK XLogP3; experimental logD7.4 validation pending |
Why This Matters
A 10-fold lipophilicity increase can shift permeability-to-solubility ratios, directly influencing formulation strategy and in vitro assay compatibility.
- [1] Chepyshev, S., Mazurkevich, Yu., Lebed, O., & Prosyanik, A. (2007). Synthesis of 1-alkyl-3-arylamino-pyrrole-2,5-diones. Chemistry of Heterocyclic Compounds, 43(7), 844-849. View Source
